Cholesteryl decanoate
Overview
Description
Synthesis Analysis
Although specific synthesis details of cholesteryl decanoate are not provided in the literature reviewed, the compound is typically synthesized through esterification reactions involving cholesterol and decanoic acid. These synthesis procedures are crucial for producing cholesteryl decanoate for research and industrial applications, focusing on understanding its properties and functions in biological systems and materials science.
Molecular Structure Analysis
The crystal structure of cholesteryl decanoate reveals a monoclinic space group configuration, with molecules exhibiting nearly fully extended conformations except at the ester bonds and towards the end of the decanoate chain. This structure facilitates the formation of antiparallel monolayers, indicative of the compound's role in forming organized molecular layers in biological and synthetic lipid systems (Pattabhi & Craven, 1979).
Chemical Reactions and Properties
Cholesteryl decanoate participates in typical ester reactions, including hydrolysis and transesterification, which are influenced by its molecular structure. These reactions are essential for the metabolism of cholesteryl esters in biological systems and for the modification of cholesteryl decanoate in synthetic applications.
Physical Properties Analysis
The study of cholesteryl esters, including cholesteryl decanoate, through techniques like magic angle spinning NMR highlights their crystalline and liquid crystalline phases. These phases demonstrate the compound's flexibility in transitioning between different structural organizations, which is critical for its function in lipid membranes and liquid crystal technologies (Guo & Hamilton, 1993).
Scientific Research Applications
Crystal Structure : Cholesteryl decanoate has been found to exhibit a monoclinic crystal structure. The molecules are arranged in antiparallel arrays forming monolayers. This structural arrangement is crucial in understanding its physical properties and potential applications (Pattabhi & Craven, 1979).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Studies using NMR spectroscopy have provided insights into the 'blue phase' of cholesteryl decanoate. This phase is characterized by unique spectral features that differ from the ordinary cholesteric phase, indicating long-range orientational order (Collings & McColl, 1978).
Spherulite Growth and Activation Energy : Research on the crystallization process in mixtures of cholesteryl nonanoate and cholesteryl decanoate revealed that the activation energy for crystallization has a maximum at a specific composition, indicating optimal molecular packing (Adamski, Dylik-Gromiec & Wojciechowski, 1981).
Radiation Effects : γ-radiolysis of solutions of cholesteryl decanoate causes a decrease in the color transition temperatures, dependent on solvent and concentration. This is significant for understanding its stability and behavior under radiation (Feldman, Kushelevsky & Alfassi, 1979).
Rheological Properties : The rheological properties of cholesteryl decanoate, such as viscosity and elastic modulus, change with temperature and shear rate. These properties are critical for potential applications in lubricants (Bindu Madhavi & Sastry, 2019).
Cholesteric Pitch : The temperature dependence of the cholesteric pitch in cholesteryl decanoate near the smectic-A transition has been measured, revealing a power-law divergence. This has implications for liquid crystal technology (Pindak & Ho, 1976).
Order Parameter Calculations : The order parameter 'S' for cholesteryl decanoate, crucial for understanding its orientational order, has been calculated based on polarisability anisotropy. This contributes to the broader understanding of cholesteric liquid crystals (Adamski, Dylik-Gromiec & Wojciechowski, 1981).
Optical Activity : Studies on the optical activity of cholesteryl decanoate in its blue phase have provided insights into the nature of this phase and its potential applications in optical devices (Brog & Collings, 1980).
Ultrasonic Investigation : Ultrasonic wave properties in cholesteryl decanoate provide a better understanding of its physical state transitions and potential applications in acoustic technologies (Kor & Pandey, 1976).
Transparency Characteristics : The transparency characteristics of cholesteryl decanoate, crucial for optical applications, have been studied across different phase transitions (Poziomek, Novak & Mackay, 1972).
Safety And Hazards
Future Directions
Future therapeutic directions in reverse cholesterol transport are being explored . In recent studies, some suggested that future CETP inhibitors should have lower binding affinity to HDL or LDL . Reducing the CETP interaction to HDL/LDL may prevent the CETP-bound inhibitor from interfering with the normal HDL or LDL metabolism, which in turn, would reduce the risk of side effects .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMGXXCKVFFIS-IATSNXCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl decanoate | |
CAS RN |
1183-04-6 | |
Record name | Cholesteryl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1183-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001183046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-decanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-β-yl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J5BGD5AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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